N-(2-hydroxycyclobutyl)indolizine-2-carboxamide
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Overview
Description
“N-(2-hydroxycyclobutyl)indolizine-2-carboxamide” is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.267. It is a derivative of indole-2-carboxamides, which have been the focus of many researchers in the study of pharmaceutical compounds .
Synthesis Analysis
The synthesis of indole-2-carboxamides, such as “this compound”, involves the effect of a carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The indole compound, which is a part of “this compound”, is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C13H14N2O2 and a molecular weight of 230.267.Scientific Research Applications
Domino Synthesis Reactions
Indolizine derivatives, such as 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, have been synthesized through a novel one-pot domino reaction. This process involves alkyl or aryl isocyanides and pyridine-2-carbaldehyde in the presence of acetoacetanilide, without any prior activation or modification, demonstrating the efficiency and versatility of indolizine derivatives in synthetic organic chemistry (Ziyaadini et al., 2011).
Potential Application to Tropical Diseases
Isoxazoline indolizine amide compounds, designed and prepared for potential application to tropical diseases, showcase the therapeutic potential of indolizine derivatives. These compounds, with their structurally strategic synthesis, demonstrate the broad applicability of indolizines in medicinal chemistry (Zhang et al., 2014).
C–H Carboxamidation via Lewis Acid Catalysis
Indolizine derivatives have also been utilized in Lewis acid-catalyzed regioselective C–H carboxamidation, showcasing a novel, efficient, and metal-free method for the functionalization of indolizines. This method expands the toolkit for N-heterocycle modification, demonstrating the compound's utility in organic synthesis and potential for creating fluorescent probes due to some derivatives exhibiting high fluorescence intensity (Song et al., 2021).
Amidation of Morita–Baylis–Hillman–Derived Indolizines
The use of propylphosphonic acid anhydride for the amidation of indolizine-2-carboxylic acids to create a series of indolizine-2-carboxamido derivatives illustrates the compound's role in developing molecules with potential medicinal applications. This synthesis route highlights the versatility of indolizine derivatives in creating a wide array of compounds with potential bioactivity (Sekgota et al., 2021).
Synthesis and Autoxidation Studies
Research into the synthesis and autoxidation of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-ones has provided insights into the chemical behavior of indolizine derivatives under oxidative conditions. These studies not only contribute to our understanding of indolizine chemistry but also to the development of novel compounds with potential applications in materials science and medicinal chemistry (Bhattacharya et al., 2001).
Mechanism of Action
Target of Action
The primary target of N-(2-hydroxycyclobutyl)indolizine-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for antitubercular agents .
Mode of Action
This compound interacts with MmpL3, inhibiting its function . This binding profile is similar to that of the indoleamide ligand ICA38 .
Biochemical Pathways
The inhibition of MmpL3 disrupts the normal functioning of Mycobacterium tuberculosis, leading to growth inhibition .
Pharmacokinetics
The compound has been shown to exhibit high selective activity towards mycobacterium tuberculosis over mammalian cells , suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved through the disruption of MmpL3 function, which is crucial for the survival and virulence of the bacteria .
Future Directions
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-5-4-11(12)14-13(17)9-7-10-3-1-2-6-15(10)8-9/h1-3,6-8,11-12,16H,4-5H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLUIHPPMDHOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CN3C=CC=CC3=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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